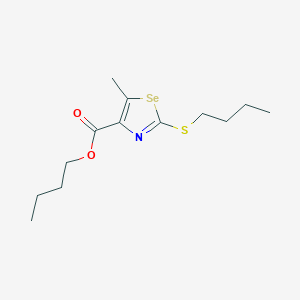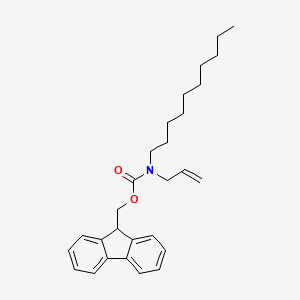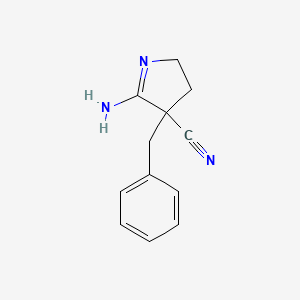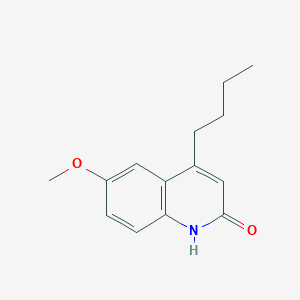
Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-butilsulfanil-5-metil-1,3-selazol-4-carboxilato de butilo es un compuesto organoselénico que pertenece a la familia de las selazoles. Las selazoles son compuestos heterocíclicos que contienen selenio, conocido por sus importantes actividades biológicas y aplicaciones en diversos campos como la medicina, la química y la industria . La presencia de selenio en estos compuestos a menudo confiere propiedades únicas, lo que los hace valiosos para la investigación y el desarrollo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-butilsulfanil-5-metil-1,3-selazol-4-carboxilato de butilo normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común es la reacción de cicloadición [3+2], donde un derivado de selenourea reacciona con un alquino o alqueno para formar el anillo de selazol . Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o acetonitrilo, y catalizadores como sales de paladio o cobre para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de 2-butilsulfanil-5-metil-1,3-selazol-4-carboxilato de butilo puede implicar la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía y la cristalización, aumenta aún más la eficiencia de la producción industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-butilsulfanil-5-metil-1,3-selazol-4-carboxilato de butilo experimenta varias reacciones químicas, entre ellas:
Oxidación: El átomo de selenio en el anillo de selazol se puede oxidar para formar selenóxidos o selenonas.
Reducción: Las reacciones de reducción pueden convertir los selenóxidos de nuevo a seleniuros.
Sustitución: El grupo butilsulfanil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el ácido m-cloroperbenzoico (m-CPBA) y el periodato de sodio.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como tioles, aminas o haluros para reacciones de sustitución.
Productos principales formados
Oxidación: Selenóxidos y selenonas.
Reducción: Seleniuros.
Sustitución: Diversos selazoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-butilsulfanil-5-metil-1,3-selazol-4-carboxilato de butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar compuestos organoselénicos más complejos.
Biología: Se investiga su potencial como antioxidante y su capacidad para modular las vías biológicas.
Medicina: Se explora su posible efecto terapéutico, incluidas las actividades antiinflamatoria y anticancerígena.
Industria: Se utiliza en el desarrollo de materiales y catalizadores avanzados.
Mecanismo De Acción
El mecanismo de acción del 2-butilsulfanil-5-metil-1,3-selazol-4-carboxilato de butilo implica su interacción con moléculas y vías biológicas. El átomo de selenio puede participar en reacciones redox, influyendo en los niveles de estrés oxidativo celular. Además, el compuesto puede interactuar con enzimas y proteínas específicas, modulando su actividad y provocando diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-4-[1-(terc-butoxicarbonil)azetidin-3-il]-1,3-selazol-5-carboxilato de metilo
- 2-Butilsulfanil-5-metil-1,3-selazol-4-carboxilato de etilo
Singularidad
El 2-butilsulfanil-5-metil-1,3-selazol-4-carboxilato de butilo es único debido a sus grupos específicos butilsulfanil y éster butílico, que pueden conferir propiedades químicas y biológicas distintas en comparación con otros derivados de selazol. Estas características únicas lo convierten en un compuesto valioso para la investigación y las aplicaciones específicas .
Propiedades
Número CAS |
647032-85-7 |
|---|---|
Fórmula molecular |
C13H21NO2SSe |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C13H21NO2SSe/c1-4-6-8-16-12(15)11-10(3)18-13(14-11)17-9-7-5-2/h4-9H2,1-3H3 |
Clave InChI |
MOVOPENVLFHFAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C([Se]C(=N1)SCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






propanedinitrile](/img/structure/B12592023.png)

![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
